molecular formula C13H20ClNO2 B13774289 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride CAS No. 64037-81-6

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride

Cat. No.: B13774289
CAS No.: 64037-81-6
M. Wt: 257.75 g/mol
InChI Key: DDJMLVIOLRJHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydro-naphthylamine derivative featuring a partially hydrogenated naphthalene ring system. Key structural attributes include:

  • Methoxy groups at positions 7 and 8, which enhance electron density and influence receptor-binding properties.
  • An N-methyl group on the amine, increasing hydrophobicity and altering basicity.
  • A hydrochloride salt form, improving solubility in polar solvents.

Molecular Formula: Presumed to be C₁₃H₁₈ClNO₂ (based on substitution patterns of analogous compounds) . Applications: Likely explored in pharmaceutical research due to structural similarities to bioactive tetrahydro-naphthylamine derivatives, such as serotonin receptor ligands or enzyme inhibitors .

Properties

CAS No.

64037-81-6

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

(7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride

InChI

InChI=1S/C13H19NO2.ClH/c1-14-10-6-4-5-9-7-8-11(15-2)13(16-3)12(9)10;/h7-8,10,14H,4-6H2,1-3H3;1H

InChI Key

DDJMLVIOLRJHQU-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C1CCCC2=C1C(=C(C=C2)OC)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Molecular Formula Key Properties Applications
Target Compound :
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride
7,8-dimethoxy, N-methyl C₁₃H₁₈ClNO₂ Enhanced receptor affinity due to dual methoxy groups; moderate lipophilicity Potential CNS drug candidate (e.g., serotonin modulation)
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride
(CAS 64037-84-9)
N,N-dimethyl C₁₂H₁₈ClN₂ Higher lipophilicity; reduced hydrogen-bonding capacity Organic synthesis intermediate; dye/pigment production
8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 8-methoxy, N-propyl C₁₄H₂₂ClNO Increased alkyl chain length may enhance membrane permeability Studied for receptor-binding affinity (e.g., adrenergic receptors)
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
(CAS 64037-93-0)
5-methoxy, N-ethyl C₁₃H₁₈ClNO Methoxy at position 5 alters electronic distribution; ethyl group adds steric bulk Investigated as a pharmaceutical intermediate
5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride 5-benzyloxy, 8-chloro, N,N-dimethyl C₁₉H₂₂Cl₂NO High toxicity (intraperitoneal LDLo: 316 mg/kg in mice); complex substitution Limited to research due to toxicity

Key Comparative Insights :

Substitution Patterns: Methoxy Position: The 7,8-dimethoxy configuration in the target compound may enhance binding to serotonin or dopamine receptors compared to single-methoxy derivatives (e.g., 8-methoxy in or 5-methoxy in ). N-Alkylation: N-methylation (target compound) balances solubility and lipophilicity, whereas N,N-dimethylation () reduces polarity, favoring industrial applications over biological use.

Biological Activity :

  • The target compound’s dimethoxy groups resemble those in 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride , which is studied for receptor affinity . However, the N-propyl group in the latter may prolong metabolic half-life compared to the N-methyl group.
  • 5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride demonstrates that bulky substituents (e.g., benzyloxy) can increase toxicity, highlighting the importance of substitution selectivity.

Synthetic Routes :

  • The target compound’s synthesis likely involves methoxy introduction via electrophilic substitution followed by N-methylation using methyl iodide or reductive amination .
  • Contrast with N-ethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride , which uses ethyl bromide for alkylation, requiring harsher conditions.

Toxicity and Safety: N-methylation generally reduces toxicity compared to primary amines (e.g., 1-naphthylamine, a known carcinogen ). However, halogenated derivatives (e.g., 8-chloro in ) pose higher risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.